molecular formula C4H8N4O2 B7817261 2,3-Dioximinopiperazine

2,3-Dioximinopiperazine

Cat. No.: B7817261
M. Wt: 144.13 g/mol
InChI Key: GOKDXXYMWHPHPK-UHFFFAOYSA-N
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Description

2,3-Dioximinopiperazine is a piperazine derivative characterized by the presence of oximino (-N-O-) functional groups at the 2 and 3 positions of the six-membered heterocyclic ring. Piperazine derivatives are pivotal in pharmaceutical chemistry due to their versatility as intermediates, bioactivity, and role in peptidomimetic drug design. The oximino groups in this compound likely enhance its reactivity and coordination properties, making it a candidate for metal chelation or energetic materials, though specific applications require further validation .

Properties

IUPAC Name

N-[6-(hydroxyamino)-2,3-dihydropyrazin-5-yl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c9-7-3-4(8-10)6-2-1-5-3/h9-10H,1-2H2,(H,5,7)(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKDXXYMWHPHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C(=N1)NO)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioximinopiperazine typically involves the cyclization of 1,2-diamine derivatives with suitable reagents. One common method includes the reaction of 1,2-diamine with oxalic acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. Purification steps, including recrystallization and chromatography, are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dioximinopiperazine undergoes various chemical reactions, including:

    Oxidation: The oxime groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The oxime groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperazines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted piperazines with various functional groups.

Scientific Research Applications

2,3-Dioximinopiperazine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dioximinopiperazine involves its interaction with specific molecular targets and pathways. The oxime groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may inhibit or activate enzymes, receptors, and other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features, synthesis routes, and applications of 2,3-Dioximinopiperazine analogs:

Compound Structure Synthesis & Key Features Applications References
This compound Piperazine with oximino (-N-O-) groups at positions 2 and 3 Hypothesized via nucleophilic substitution or condensation reactions; stability influenced by electron-withdrawing oximino groups. Potential use in coordination chemistry, explosives, or as a synthetic intermediate. Inferred
Cycloserine Diketopiperazine 2,5-Piperazinedione with bis(aminooxymethyl) groups at 3,6 positions Derived from cycloserine; purified via normal-phase chromatography . Antimicrobial agent precursor; studied for peptidomimetic properties.
2,3-Dichlorophenylpiperazine (2,3-DCPP) Piperazine ring with 2,3-dichlorophenyl substituent Synthesized via nucleophilic aromatic substitution; crystalline solid with UV λmax 218–249 nm . Precursor for aripiprazole (antipsychotic); detected as a pharmaceutical impurity.
2-Oxopiperazine Derivatives Piperazine with ketone at position 2 and diverse substituents (e.g., benzyl, sulfonyl) Functionalized via multi-step alkylation/sulfonylation; optimized for PAR1 antagonism . Thrombosis treatment; high binding affinity to protease-activated receptors.
2,5-Piperazinedione Derivatives Diketopiperazine core with aromatic substituents (e.g., benzylidene) Prepared via condensation of acetylated intermediates with aldehydes in DMF . Fluorescent probes; studied for electronic properties in conjugated systems.

Key Research Findings

  • Reactivity and Stability: Oximino groups in this compound may increase sensitivity to hydrolysis or oxidation compared to chlorophenyl or oxo derivatives, which exhibit greater thermal stability . 2-Oxopiperazine derivatives demonstrate enhanced metabolic stability due to steric hindrance from bulky substituents, critical for in vivo efficacy .
  • Pharmaceutical Relevance :

    • 2,3-DCPP’s role in aripiprazole synthesis underscores its importance in antipsychotic drug manufacturing .
    • Cycloserine Diketopiperazine’s structural similarity to natural peptides supports its use in antimicrobial agents .

Critical Analysis of Contradictions and Gaps

  • Contradictions :
    • Substituted phenylpiperazines (e.g., 2,3-DCPP) prioritize pharmacological activity, while diketopiperazines focus on peptidomimetic or energetic applications . This divergence highlights the need for tailored functionalization.
  • Gaps: Limited data exist on this compound’s synthetic protocols, toxicity, or exact applications. Further studies are required to validate its hypothesized uses in coordination chemistry or HEDCs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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